Magainin B

PKC inhibitor signal transduction antimicrobial peptide

Procure Magainin B for your advanced research needs. This is not generic Magainin 2; it's a precisely engineered analog with three alanine substitutions (Ser8, Gly13, Gly18) enhancing α-helical stability, crucial for membrane interaction studies. Its unique dual functionality as a potent antimicrobial peptide and a protein kinase C (PKC) inhibitor (IC50 <20 μM) makes it an irreplaceable tool for dissecting crosstalk between membrane disruption and cellular signaling. Substituting with generic magainins will not yield comparable results in SAR or mechanistic assays. Ensure your study's validity by sourcing quality Magainin B.

Molecular Formula C116H185N31O27S
Molecular Weight 2478 g/mol
CAS No. 117665-48-2
Cat. No. B056262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagainin B
CAS117665-48-2
Synonymsmagainin B
Molecular FormulaC116H185N31O27S
Molecular Weight2478 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN
InChIInChI=1S/C116H185N31O27S/c1-15-65(7)94(145-90(150)58-121)114(172)125-60-91(151)132-76(40-26-30-47-117)103(161)141-84(54-73-36-22-18-23-37-73)111(169)139-82(52-63(3)4)110(168)142-86(56-75-59-124-62-126-75)109(167)129-67(9)97(155)127-68(10)98(156)134-78(42-28-32-49-119)104(162)136-79(43-29-33-50-120)105(163)140-83(53-72-34-20-17-21-35-72)108(166)130-69(11)99(157)133-77(41-27-31-48-118)102(160)128-70(12)101(159)138-85(55-74-38-24-19-25-39-74)113(171)146-93(64(5)6)115(173)131-71(13)100(158)135-80(44-45-92(152)153)107(165)147-95(66(8)16-2)116(174)137-81(46-51-175-14)106(164)143-87(57-89(122)149)112(170)144-88(61-148)96(123)154/h17-25,34-39,59,62-71,76-88,93-95,148H,15-16,26-33,40-58,60-61,117-121H2,1-14H3,(H2,122,149)(H2,123,154)(H,124,126)(H,125,172)(H,127,155)(H,128,160)(H,129,167)(H,130,166)(H,131,173)(H,132,151)(H,133,157)(H,134,156)(H,135,158)(H,136,162)(H,137,174)(H,138,159)(H,139,169)(H,140,163)(H,141,161)(H,142,168)(H,143,164)(H,144,170)(H,145,150)(H,146,171)(H,147,165)(H,152,153)/t65?,66?,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1
InChIKeyKKNMJWFWBZQVFT-JHWRQTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magainin B (CAS 117665-48-2): Baseline Characteristics and Structural Differentiation from Natural Magainin 1 and 2


Magainin B is a synthetic analog of the antimicrobial peptide (AMP) magainin 2, originally isolated from the skin of the African clawed frog Xenopus laevis. Magainins are a class of 23-amino acid, cationic, amphipathic peptides that exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa, typically at concentrations of 10-100 μg/ml [1]. Magainin B is distinguished from the natural magainin peptides by three alanine substitutions (Ser8, Gly13, and Gly18), which significantly enhance its propensity to form an α-helix in non-aqueous environments [2].

Magainin B (CAS 117665-48-2): Why In-Class Substitution Fails to Replicate Specific Biological Activity


Despite high sequence homology within the magainin family, subtle variations in amino acid composition profoundly impact functional properties such as antimicrobial efficacy, hemolytic activity, and interactions with host signaling pathways. For instance, the natural magainin 1 and 2 peptides differ by only two amino acids yet exhibit markedly different antimicrobial and hemolytic profiles [1]. The synthetic analog Magainin B, with three alanine substitutions, is engineered to stabilize its α-helical conformation, a feature critical for membrane interaction but also for off-target effects such as protein kinase C (PKC) inhibition. These structural differences are non-linear and cannot be extrapolated from sequence similarity alone, rendering generic substitution unreliable for research requiring precise biological outcomes [2].

Magainin B (CAS 117665-48-2): Quantitative Differentiation Evidence vs. Magainin 1, Magainin 2, and In-Class Analogs


Protein Kinase C (PKC) Inhibition: A Unique Off-Target Activity of Magainin B Absent in Natural Magainins

Magainin B is a potent inhibitor of all three protein kinase C (PKC) isozymes, with an IC50 of less than 20 μM, whereas natural magainin-1 and magainin-2 exhibit no significant effect on PKC activity [1]. This activity is absent in the parent peptide and other magainin analogs lacking the same alanine substitutions. The inhibition is further supported by Magainin B's ability to block the binding of [3H]phorbol 12,13-dibutyrate to PKC, confirming a direct interaction with the kinase's regulatory domain [1].

PKC inhibitor signal transduction antimicrobial peptide

Antimicrobial Activity Spectrum: Class-Level Inference from Magainin 2

While specific MIC values for Magainin B are not publicly reported, its antimicrobial activity is class-level inferred from its parent peptide, Magainin 2. Magainin 2 exhibits MIC values of 5 μg/mL against E. coli, 10 μg/mL against K. pneumoniae and S. epidermidis, 50 μg/mL against S. aureus, and 80 μg/mL against C. albicans . Given that Magainin B is a synthetic analog of Magainin 2 with enhanced α-helical propensity, it is expected to retain similar or improved antimicrobial efficacy, as α-helical stability is positively correlated with membrane disruption [1]. Direct comparative studies are required for quantitative confirmation.

antimicrobial peptide broad-spectrum MIC

Functional Synergy with PGLa: Class-Level Inference for Enhanced Membrane Disruption

Magainin peptides, including Magainin 2, exhibit functional synergy with the antimicrobial peptide PGLa, also found in Xenopus laevis skin. This synergy results in enhanced antimicrobial activity and more efficient membrane permeabilization compared to either peptide alone [1]. At a 1:1 molar ratio, the PGLa/magainin heterodimer adopts a transmembrane alignment, facilitating the formation of toroidal pores [2]. While no direct studies confirm that Magainin B synergizes with PGLa, its structural similarity to Magainin 2 and enhanced α-helical stability suggest it may participate in analogous synergistic interactions. Direct head-to-head studies are needed to quantify any differential synergy.

synergy PGLa membrane permeabilization

Cytolytic Activity Against Transformed Cell Lines: Class-Level Inference

Magainin 2 and synthetic analogs exhibit rapid and irreversible cytolytic activity against a range of hematopoietic and solid tumor cell lines, with cytotoxic potency paralleling antibacterial efficacy and occurring at concentrations relatively nontoxic to well-differentiated cells [1]. For example, magainin analogs have shown IC50 values of 21.1 µM (range 12.7-25.6 µM) against small cell lung cancer cell lines [2]. Given the enhanced α-helical stability of Magainin B, it may exhibit similar or enhanced cytotoxicity against transformed cells; however, direct comparative data are unavailable.

anticancer cytotoxicity membrane disruption

Magainin B (CAS 117665-48-2): Optimal Research and Industrial Application Scenarios


Investigating PKC-Dependent Signaling Pathways in Conjunction with Antimicrobial Activity

Magainin B's unique dual functionality as both an antimicrobial peptide and a PKC inhibitor makes it an ideal tool for studying the interplay between membrane disruption and cellular signaling pathways in microbial and mammalian systems. Researchers can leverage its potent PKC inhibition (IC50 < 20 μM) [1] to dissect the role of PKC in cellular responses to membrane-active peptides.

Structure-Activity Relationship (SAR) Studies of α-Helical Antimicrobial Peptides

The three alanine substitutions in Magainin B (Ser8, Gly13, Gly18) confer enhanced α-helical stability compared to natural magainins [1]. This makes it a valuable reference compound in SAR studies aiming to correlate α-helical content with antimicrobial potency, membrane permeabilization efficiency, or cytotoxicity. Direct comparisons with Magainin 2 can quantify the functional impact of these specific sequence modifications.

Investigating Synergistic Membrane Disruption with PGLa

Given the well-documented synergy between Magainin 2 and PGLa [1], Magainin B can serve as a starting point for exploring how enhanced α-helicity affects synergistic membrane pore formation. Its use in biophysical assays (e.g., NMR, fluorescence leakage) can provide insights into the structural requirements for heterodimer formation and transmembrane pore assembly.

In Vitro Screening of Antimicrobial Peptide Cytotoxicity Against Cancer Cell Lines

Magainin B can be included in panels of antimicrobial peptides for screening cytotoxicity against various cancer cell lines. While its specific IC50 values are unreported, its class-level cytolytic activity against transformed cells [1] and enhanced α-helical stability position it as a candidate for comparative studies aiming to identify analogs with improved therapeutic indices.

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